
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is a complex organic compound with a unique structure that includes a dibenzo[b,f]thiocin core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo[b,f]thiocin core: This can be achieved through a series of cyclization reactions involving aromatic compounds and sulfur-containing reagents.
Introduction of the ethyl and phenyl groups: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Attachment of the propanediol moiety: This step involves the reaction of the dibenzo[b,f]thiocin derivative with a suitable epoxide or diol under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻), and electrophiles (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(Dimethylamino)ethoxy)-11-ethyl-12-phenyl-6H-dibenzo(b,f)thiocin
- 2-[[(11Z)-11-ethyl-12-phenyl-6H-benzocbenzothiocin-3-yl]oxy]-N,N-dimethylethanamine
Uniqueness
3-((11-Ethyl-12-phenyl-6H-dibenzo(b,f)thiocin-3-yl)oxy)-1,2-propanediol is unique due to its specific combination of functional groups and its dibenzo[b,f]thiocin core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propriétés
Numéro CAS |
85850-92-6 |
|---|---|
Formule moléculaire |
C26H26O3S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
3-[[(11Z)-11-ethyl-12-phenyl-6H-benzo[c][1]benzothiocin-3-yl]oxy]propane-1,2-diol |
InChI |
InChI=1S/C26H26O3S/c1-2-22-23-11-7-6-10-19(23)17-30-25-14-21(29-16-20(28)15-27)12-13-24(25)26(22)18-8-4-3-5-9-18/h3-14,20,27-28H,2,15-17H2,1H3/b26-22- |
Clé InChI |
AVLURXTUGTUGMU-ROMGYVFFSA-N |
SMILES isomérique |
CC/C/1=C(/C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)\C4=CC=CC=C4 |
SMILES canonique |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SCC3=CC=CC=C31)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


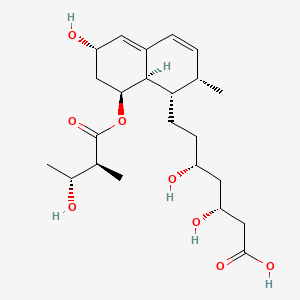
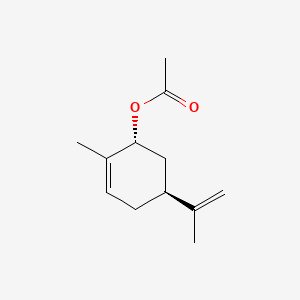


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
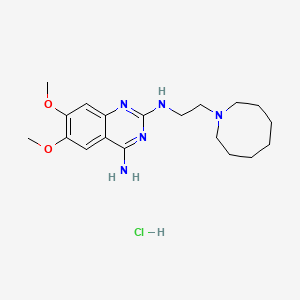
![(4R,8R)-2,4,18-trihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one](/img/structure/B12780753.png)
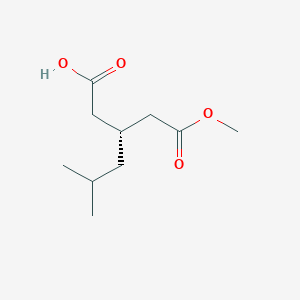
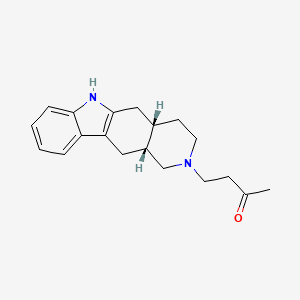
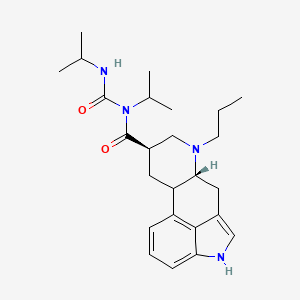
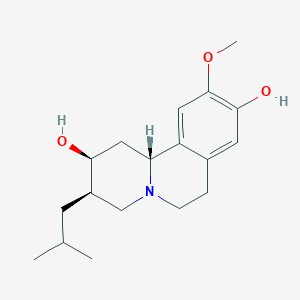
![N-(8a-methyl-6-propan-2-ylspiro[7,8-dihydro-4aH-1,2,4-benzotrioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine](/img/structure/B12780786.png)


